molecular formula C24H33FN2O3 B4534406 2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-4-methoxyphenol

2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-4-methoxyphenol

Cat. No. B4534406
M. Wt: 416.5 g/mol
InChI Key: ZNKMPALUMUDSRZ-UHFFFAOYSA-N
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Description

The interest in detailed analysis of complex organic compounds such as "2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-4-methoxyphenol" stems from their potential applications in various fields, including medicinal chemistry and material sciences. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures.

Synthesis Analysis

Synthesis of complex organic compounds often involves multi-step reactions, including O-methylation, Schiff base formation, and reduction. For instance, the synthesis of related compounds has involved procedures such as O-methylation of hydroxyphenyl precursors and subsequent reactions with amines or aldehydes (Vos & Slegers, 1994).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography, revealing details such as asymmetric units, hydrogen bonding, and crystal systems (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical behavior of related compounds includes reactions such as N-dealkylation, hydroxylation, and O-demethylation, indicating a wide range of functional group transformations that these compounds can undergo (Kawashima, Satomi, & Awata, 1991).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the practical applications and handling of these compounds. Detailed structural analysis provides insights into the intermolecular interactions that define these properties.

Chemical Properties Analysis

The chemical properties are influenced by the functional groups present in the compound. Studies on similar compounds have revealed their potential as ligands for biological receptors, highlighting the importance of understanding these properties for drug development and other applications (Boos et al., 2006).

Scientific Research Applications

Radiopharmaceutical Development

Research has been conducted on the development of new radiolabeled ligands for serotonin receptors, which are promising tracers for imaging technologies like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). One study focused on the radiosynthesis of a ligand with high affinity for 5HT2-receptors, potentially useful for γ-emission tomography. This ligand, featuring structural similarities to the compound , showed high specificity and retention in regions enriched with 5HT2 receptors, indicating its potential for brain imaging and neurological research (Mertens et al., 1994).

Chemical Synthesis and Applications

The compound's structural framework has also been explored in the synthesis of protected glycosyl donors in carbohydrate chemistry. For instance, the synthesis and application of a protected glycosyl donor using a protective group strategy demonstrated the compound's relevance in facilitating complex glycosylation reactions, crucial for the development of therapeutics and biological studies (Spjut et al., 2010).

Organic and Medicinal Chemistry

In medicinal chemistry, the structural motifs similar to the compound have been utilized in the development of novel benzamides acting as selective and potent gastrokinetic agents. These agents are designed to enhance gastrointestinal motility, showing the compound's framework's potential in drug discovery and pharmacological applications. Such studies involve the synthesis and evaluation of derivatives for their gastrokinetic activity, highlighting the compound's relevance in addressing gastrointestinal disorders (Kato et al., 1992).

Environmental and Biochemical Studies

Furthermore, the chemical structure has been examined in environmental and biochemical contexts, such as in studies investigating the transformation and metabolism of phenolic compounds under methanogenic conditions. These studies contribute to our understanding of environmental biodegradation processes and the roles of microbial consortia in the transformation of complex organic molecules (Bisaillon et al., 1993).

properties

IUPAC Name

2-[[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl-(2-methoxyethyl)amino]methyl]-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FN2O3/c1-29-14-13-27(18-21-15-22(30-2)7-8-24(21)28)16-19-9-11-26(12-10-19)17-20-5-3-4-6-23(20)25/h3-8,15,19,28H,9-14,16-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKMPALUMUDSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)CC3=C(C=CC(=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-4-methoxyphenol
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2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-4-methoxyphenol

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